4,7-dihydro-4,7-ethano-2H-isoindole

Benzoporphyrin synthesis Process mass intensity Cost of goods

4,7-Dihydro-4,7-ethano-2H-isoindole is a bicyclo[2.2.2]octadiene-fused pyrrole that serves as a bench-stable, thermally activated synthon for isoindole. Upon heating to 200 °C, it undergoes a retro-Diels–Alder reaction to liberate isoindole in essentially quantitative yield, enabling the efficient construction of tetrabenzoporphyrins and monobenzoporphyrins.

Molecular Formula C10H11N
Molecular Weight 145.2 g/mol
CAS No. 118824-61-6
Cat. No. B3346420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-dihydro-4,7-ethano-2H-isoindole
CAS118824-61-6
Molecular FormulaC10H11N
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESC1CC2C=CC1C3=CNC=C23
InChIInChI=1S/C10H11N/c1-2-8-4-3-7(1)9-5-11-6-10(8)9/h1-2,5-8,11H,3-4H2
InChIKeyBGBOHYIXUAXBRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dihydro-4,7-ethano-2H-isoindole (CAS 118824-61-6): A Thermally Triggered Masked Isoindole Building Block for Benzoporphyrin Synthesis


4,7-Dihydro-4,7-ethano-2H-isoindole is a bicyclo[2.2.2]octadiene-fused pyrrole that serves as a bench-stable, thermally activated synthon for isoindole [1]. Upon heating to 200 °C, it undergoes a retro-Diels–Alder reaction to liberate isoindole in essentially quantitative yield, enabling the efficient construction of tetrabenzoporphyrins and monobenzoporphyrins [2]. A recently reported sustainable three-step synthesis markedly reduces cost and waste compared to prior routes, positioning this compound as the most practical isoindole precursor for both academic and industrial benzoporphyrin research [1].

Why Isoindole Precursor Substitution Fails: Divergent Cost, Stability, and Deprotection Efficiency Across Masked Isoindoles


Masked isoindole precursors differ fundamentally in the chemistry used to unmask the reactive isoindole core, leading to order-of-magnitude variations in procurement cost (€/g), process mass intensity (PMI), and deprotection efficiency [1]. For example, the widely used Ono route (Route II) delivers a higher overall yield (68.1 %) than the Gazetas route (37.7 %), yet its cost (≈80 €/g) and PMI (≈2500) are significantly worse than the 15.9 €/g and PMI of 609 achieved by the latter [1]. Similarly, changing the N-protecting group from tosyl to benzenesulfonyl drops the final deprotection yield from quantitative to 67 % under identical conditions [1]. These disparities mean that selecting a different isoindole precursor without quantitative benchmarking can multiply costs, increase waste, and compromise downstream benzoporphyrin yield.

Quantitative Head-to-Head Evidence for 4,7-Dihydro-4,7-ethano-2H-isoindole (CAS 118824-61-6)


Synthetic Route Cost and Waste Efficiency: Gazetas Route IV vs. Ono Route II vs. Route I

The Gazetas three-step route (Route IV) produces 4,7-dihydro-4,7-ethano-2H-isoindole at a cost of 15.9 €/g with a process mass intensity (PMI) of 609, based on decagram-scale evaluation [1]. In contrast, the established Ono route (Route II) costs ≈80 €/g with a PMI of ≈2500, while the original Route I exceeds 900 €/g [1]. When normalized to isolated yield, Route IV displays the lowest PMI per percent yield of all evaluated pathways, despite its lower absolute yield [1]. The solvent intensity (SI) of Route IV is 296, more than a factor of two lower than the next-best route (Route I, SI = 697) [1].

Benzoporphyrin synthesis Process mass intensity Cost of goods

Mild Deprotection Yield: N-Tosyl vs. N-Benzenesulfonyl Analogue

The N-tosyl protected intermediate of 4,7-dihydro-4,7-ethano-2H-isoindole undergoes deprotection with potassium tert‑butanolate in DMSO at ambient temperature to deliver the free isoindole precursor in quantitative yield [1]. Under identical conditions, the corresponding N-benzenesulfonyl analogue affords only 67 % yield [1]. This 33-percentage-point gap is attributed to steric strain in the bicyclic framework disfavoring nucleophilic attack on the bulkier benzenesulfonyl group [1].

Protecting group chemistry Sulfonamide cleavage Yield optimization

Retro-Diels–Alder Isoindole Release: Quantitative Yield vs. Alternative Thermolytic Precursors

Heating 4,7-dihydro-4,7-ethano-2H-isoindole at 200 °C induces a retro-Diels–Alder reaction that releases isoindole in essentially quantitative yield [1]. An earlier thermolytic precursor, 1,2,3,4‑tetrahydro‑1,4‑epiminonaphthalene, also liberates isoindole quantitatively, but its synthesis is lengthier and less amenable to scale-up [2]. In contrast to direct isoindole, which polymerizes rapidly at ambient temperature and cannot be stored, the ethano-bridged precursor is bench-stable for years [1].

Retro-Diels–Alder Isoindole generation Thermolysis

Scalability and Reproducibility: Consistent 48–53 % Yield from Sub-Gram to Decagram Scale

The key intermediate 4 in the Gazetas route is obtained in a narrow yield range of 48–53 % across scales ranging from sub-gram to decagram, with excellent inter-batch reproducibility regardless of heating method (conventional or microwave) [1]. Earlier routes frequently suffered from irreproducible results or yield collapse upon scale-up [1]. The final product is purified to analytical grade by sublimation and can be stored as a decagram-scale solid without degradation [1].

Scalability Reproducibility Process robustness

Post-Functionalization to α‑Ester: Bypassing the Barton–Zard Bottleneck

4,7-Dihydro-4,7-ethano-2H-isoindole can be directly converted to its α‑ester derivative (compound 6) via a two-step, one-pot sequence (trichloroacetyl chloride then ethanol/base) [1]. This bypasses the multistep Barton–Zard reaction previously required to install the α‑ester group, which was the primary cost driver in the Ono route [1]. The α‑ester derivative is the essential intermediate for constructing lower-symmetry benzoporphyrins (e.g., A₂B₂ and ABAB architectures) that are inaccessible via statistical condensation of the parent compound [1].

α‑Ester isoindole Benzoporphyrin diversification Functional group interconversion

High-Impact Application Scenarios for 4,7-Dihydro-4,7-ethano-2H-isoindole (CAS 118824-61-6)


Cost-Effective Scale-Up of Tetrabenzoporphyrins for Optoelectronic Device Research

The Gazetas route delivers the compound at 15.9 €/g with the lowest PMI (609) and solvent intensity (296) among all reported syntheses [1]. This enables multi-gram procurement for tetrabenzoporphyrin synthesis without prohibitive cost, supporting device fabrication studies in organic photovoltaics, OLEDs, and near-IR sensors where benzoporphyrins serve as active layers [1].

Synthesis of Lower-Symmetry Benzoporphyrins for Photodynamic Therapy (PDT) Agent Development

The two-step one-pot α-ester functionalization provides direct access to unsymmetrical benzoporphyrin architectures (e.g., A₂B₂, ABAB) that are critical for tuning photophysical properties and biological targeting in PDT [1]. Procurement of the parent isoindole precursor is the enabling step for medicinal chemistry programs exploring next-generation photosensitizers [1].

On-Demand Isoindole Generation for Benzo-Annulated Porphyrinoid Libraries

Quantitative retro-Diels–Alder release of isoindole at 200 °C allows researchers to generate the reactive diene in situ for condensation with various aldehydes or dipyrromethanes without handling unstable isoindole [2]. This is particularly valuable in combinatorial porphyrinoid synthesis where a stable, storable precursor is essential for reproducibility [2].

Academic Teaching and Method Development Leveraging Scalable, Reproducible Precursor Synthesis

The consistent 48–53 % yield of intermediate 4 across a 100-fold scale range, combined with purification by simple silica plug filtration rather than column chromatography, makes this route suitable for undergraduate and graduate teaching laboratories as well as for high-throughput reaction optimization platforms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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